(R)-2-(Piperidin-3-yl)pyrimidine is a chiral compound characterized by a pyrimidine ring substituted with a piperidin-3-yl group. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly as an inhibitor of specific protein kinases, which are crucial in various biological processes and disease mechanisms.
(R)-2-(Piperidin-3-yl)pyrimidine belongs to the class of heterocyclic compounds, specifically pyrimidines. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. The piperidine moiety adds to the complexity and functionality of the compound, making it a subject of interest in drug development, particularly in targeting protein tyrosine kinases such as Janus Kinase 3 (JAK3) .
The synthesis of (R)-2-(Piperidin-3-yl)pyrimidine can be approached through various synthetic strategies. One notable method involves the use of piperidine derivatives with pyrimidine precursors, where conditions such as temperature and solvent play critical roles in yield and purity.
The molecular formula of (R)-2-(Piperidin-3-yl)pyrimidine is , with a molecular weight of approximately 160.22 g/mol. The structure consists of a pyrimidine ring bonded to a piperidine group at the 2-position.
C1=NC(=NC(=C1)N)C2CCCCC2InChI=1S/C10H12N2/c1-2-7-12-10(5-1)9-4-3-6-11-8-9/h3-4,6,8,10,12H,1-2,5,7H2/t10-/m0/s1The stereochemistry at the piperidine nitrogen is crucial for its biological activity.
(R)-2-(Piperidin-3-yl)pyrimidine can participate in various chemical reactions typical for heterocyclic compounds:
The mechanism of action for (R)-2-(Piperidin-3-yl)pyrimidine primarily involves its role as a selective inhibitor of Janus Kinase 3 (JAK3). By binding to the active site of JAK3, it prevents the phosphorylation of target proteins involved in cellular signaling pathways related to immune responses and inflammation.
This inhibition is particularly relevant in conditions such as autoimmune diseases and organ transplant rejection where modulation of the immune response is required .
(R)-2-(Piperidin-3-yl)pyrimidine has several applications in scientific research:
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2